2-Aminobenzo[d]oxazole-7-carbonitrile
Description
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZINAYLRIPBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via initial formation of a 2-methoxybenzoxazole intermediate, followed by nucleophilic substitution with the amine (Figure 1). The nitrile group at position 7 remains intact due to its electron-withdrawing nature, which stabilizes the intermediate without interfering with cyclization.
Typical Conditions
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Reagents : Tetramethyl orthocarbonate (2 equiv), primary/secondary amine (2 equiv), 2-amino-4-cyanophenol (1 equiv)
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Solvent : Chloroform, methanol, or acetonitrile
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Additives : Acetic acid (4 equiv) for protonation
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Temperature : 60°C (sealed tube)
Substrate Compatibility
Electron-withdrawing groups (e.g., -CN) at position 7 are well-tolerated, as demonstrated by the synthesis of structurally similar derivatives. The reaction’s mild conditions prevent nitrile hydrolysis, making it suitable for sensitive functional groups.
Cyclization with Disulfur Dichloride and Pyridine
An alternative route employs disulfur dichloride (S₂Cl₂) as a cyclizing agent, enabling the formation of the benzoxazole core under inert conditions. This method is particularly effective for substrates requiring precise regiocontrol.
Procedure and Optimization
Stepwise Synthesis :
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Activation : 2-Amino-4-cyanophenol reacts with S₂Cl₂ in acetonitrile at 0°C to form a thioimidate intermediate.
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Cyclization : Addition of pyridine induces ring closure, yielding the benzoxazole scaffold.
Key Parameters
Advantages and Limitations
-
Advantages : High regioselectivity due to low-temperature conditions.
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Limitations : Requires strict moisture exclusion to prevent side reactions.
Combinatorial chemistry enables the modular assembly of 2-aminobenzo[d]oxazole derivatives, with late-stage introduction of the nitrile group. This method is ideal for generating diverse libraries.
Synthetic Workflow
Yield and Scalability
-
Cyanation Efficiency : 50–60% (based on similar aryl cyanations)
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Challenges : Competitive side reactions at other positions necessitate directing groups or protective strategies.
Comparative Analysis of Methods
Critical Considerations for Scale-Up
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzo[d]oxazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Aminobenzoxazole derivatives.
Substitution: Alkylated or acylated benzoxazole derivatives.
Scientific Research Applications
2-Aminobenzo[d]oxazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 7-Carbonitrile vs. 5-Carbonitrile
A key positional isomer, 2-Aminobenzo[d]oxazole-5-carbonitrile (CAS 98279-11-9), differs only in the nitrile group’s location (position 5 vs. 7) . This positional shift alters electronic distribution:
- Electron-withdrawing effects : The 7-carbonitrile’s nitrile group is meta to the oxazole’s oxygen, reducing resonance stabilization compared to the 5-carbonitrile, where nitrile is para to oxygen.
- Hydrogen bonding: The amino group at position 2 in both isomers can form intermolecular hydrogen bonds, but steric hindrance near the 7-carbonitrile may reduce crystallinity compared to the 5-isomer.
Table 1: Comparison of Positional Isomers
Heteroatom Variation: Benzoxazole vs. Benzothiophene
2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile () replaces the oxazole’s oxygen with sulfur, forming a benzothiophene core. Key differences include:
- Aromaticity : Sulfur’s larger atomic radius reduces ring aromaticity compared to oxygen in benzoxazole, affecting electronic delocalization .
- Hydrogen bonding : The benzothiophene derivative exhibits intermolecular N–H···N and N–H···O bonds in its crystal lattice, enhancing stability . In contrast, the oxazole analog may prioritize N–H···O/N interactions due to oxygen’s electronegativity.
Table 2: Heteroatom Impact on Properties
| Property | Benzoxazole (O) | Benzothiophene (S) |
|---|---|---|
| Aromaticity | Higher | Lower |
| Hydrogen-bond strength | Stronger (O’s electronegativity) | Moderate (S’s lower electronegativity) |
| Reactivity | Less reactive toward electrophiles | More reactive |
Functional Group Modifications
Thioxo Substitution
Methyl 2-thioxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate (CAS 15381-65-4) replaces the oxazole’s oxygen with a thioxo (S) group and adds a methyl ester . The thioxo group:
- Increases electron density at the ring, altering reactivity toward nucleophiles.
- Reduces hydrogen-bonding capacity compared to the amino-nitrile derivative.
Saturated vs. Aromatic Rings
The benzothiophene analog in features a partially saturated (tetrahydro) ring, reducing conjugation and aromatic stability. This saturation likely decreases melting points and increases flexibility compared to fully aromatic benzoxazoles.
Research Findings and Implications
- Crystallography: The benzothiophene analog () exhibits a dihedral angle of 8.3° between C8–C1–C7–C6, indicating slight ring puckering, while hydrogen bonds (e.g., N1–H1B···O1, 2.10 Å) stabilize its lattice . Such data suggest that this compound may form more rigid crystals due to stronger O-based hydrogen bonds.
- Synthetic Applications : The 5-carbonitrile isomer’s commercial availability () highlights its utility as a precursor, whereas the 7-carbonitrile’s synthetic route may require tailored strategies to manage steric effects.
Q & A
Q. What kinetic studies elucidate reaction mechanisms for nitrile group introduction?
- Methodological Answer : Perform pseudo-first-order kinetics under varying cyanide source concentrations. Monitor intermediates via in-situ IR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and distinguish between concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
